![molecular formula C14H32N2O4Si B14177990 N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea CAS No. 919300-60-0](/img/structure/B14177990.png)
N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea: is a compound that belongs to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of N,N-dipropan-2-ylamine with triethoxysilyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of N-substituted ureas, including N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea, often involves scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, where amines react with potassium isocyanate. This method avoids the use of organic solvents and provides high yields with minimal purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triethoxysilyl group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols and amines can react with the triethoxysilyl group under mild conditions.
Major Products:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Silane derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea is used in the synthesis of self-assembled monolayers (SAMs) on metal oxide surfaces. These SAMs are valuable in material science for creating functionalized surfaces .
Biology: The compound’s ability to form stable bonds with biological molecules makes it useful in bioconjugation and immobilization of biomolecules on surfaces for biosensor applications .
Medicine: In medicinal chemistry, N-substituted ureas are explored for their potential as pharmaceutical agents due to their diverse biological activities .
Industry: The compound is used in the production of coatings and adhesives, where its silane group provides strong adhesion to various substrates .
Wirkmechanismus
The mechanism of action of N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea involves its ability to form stable covalent bonds with surface hydroxyl groups on metal oxides. This interaction leads to the formation of a siloxane linkage, which is crucial for the stability and functionality of self-assembled monolayers . The molecular targets include surface hydroxyl groups, and the pathways involve the formation of siloxane bonds.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
Tetrazole Derivatives: Used in medicinal chemistry and agriculture.
Benzothiazole Derivatives: Explored for their anti-tubercular properties.
Uniqueness: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea is unique due to its triethoxysilyl group, which imparts the ability to form strong covalent bonds with metal oxide surfaces. This property is particularly valuable in creating stable and functionalized surfaces for various applications in material science and industry.
Eigenschaften
CAS-Nummer |
919300-60-0 |
|---|---|
Molekularformel |
C14H32N2O4Si |
Molekulargewicht |
320.50 g/mol |
IUPAC-Name |
1,1-di(propan-2-yl)-3-(triethoxysilylmethyl)urea |
InChI |
InChI=1S/C14H32N2O4Si/c1-8-18-21(19-9-2,20-10-3)11-15-14(17)16(12(4)5)13(6)7/h12-13H,8-11H2,1-7H3,(H,15,17) |
InChI-Schlüssel |
HGCBEZSFKAHWAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CNC(=O)N(C(C)C)C(C)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


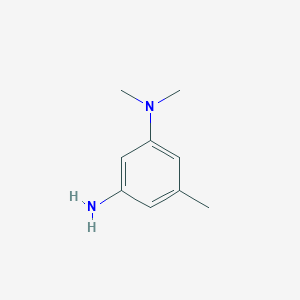
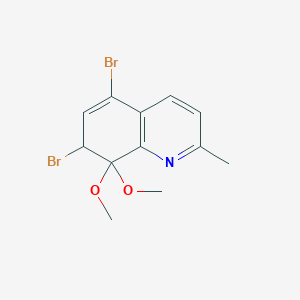


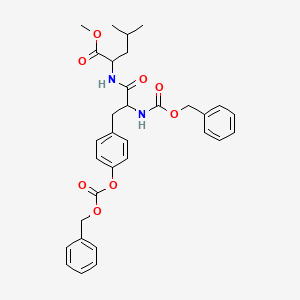
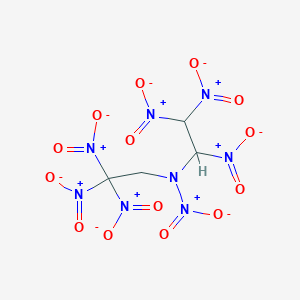
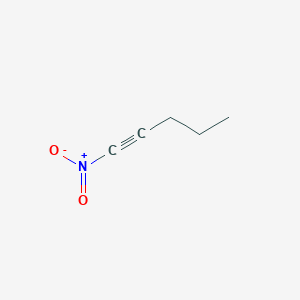
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)

![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)

![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)
